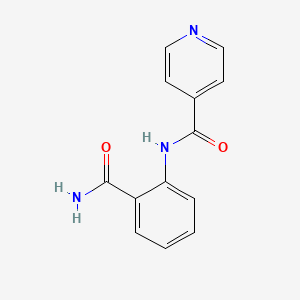
methyl 1-(3-phenylpropanoyl)-1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(3-phenylpropanoyl)-1H-indole-3-carboxylate is a useful research compound. Its molecular formula is C19H17NO3 and its molecular weight is 307.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 307.12084340 g/mol and the complexity rating of the compound is 430. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Metal Complexes with Anti-inflammatory Drugs
Research has explored complexes of metal ions like Zn(II), Cd(II), and Pt(II) with anti-inflammatory drugs, including indole derivatives. These complexes have shown higher antibacterial and growth inhibitory activity compared to their parent ligands, suggesting potential applications in developing new therapeutic agents with enhanced biological activities (Dendrinou-Samara et al., 1998).
Lewis Acid-Catalyzed Ring-Opening Reactions
The Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles has been applied in enantioselective synthesis. This methodology preserves enantiomeric purity and has been used to synthesize dual serotonin/norepinephrine reuptake inhibitors, showcasing its utility in creating complex molecular architectures relevant to drug discovery (Lifchits & Charette, 2008).
Cross-Coupling of Remote meta-C–H Bonds
The development of meta-C–H arylation and methylation techniques for 3-phenylpropanoic acid and phenolic derivatives via a U-shaped template demonstrates a strategic approach for functionalizing molecules in positions that are traditionally challenging to access. This has implications for the synthesis of complex organic molecules with potential pharmaceutical applications (Wan et al., 2013).
Conformationally Constrained Tryptophan Derivatives
The synthesis of conformationally constrained tryptophan derivatives for use in peptide/peptoid conformation elucidation studies reflects the compound's role in probing the structure-function relationships of biologically active peptides. These derivatives have applications in designing peptide-based therapeutics by facilitating a deeper understanding of their conformational dynamics (Horwell et al., 1994).
Alkoxycarbonylation and Carbamoylation of Indoles
The carbonylation of indoles under CO2 pressure demonstrates a method for synthesizing indole-3-carboxylic acids, ethyl indole-3-carboxylates, and N-naphthalen-1-ylindole-3-carboxamides. This method has potential applications in organic synthesis, offering a green chemistry approach to constructing indole-based compounds with relevance in drug design and material science (Nemoto et al., 2016).
Novel Synthesis Methods
The development of efficient methods for synthesizing 1-methyl-1H-indole-3-carboxylates via cross-dehydrogenative coupling showcases innovative approaches to constructing indole derivatives. Such methodologies expand the toolbox for synthetic organic chemistry, facilitating the creation of molecules with potential therapeutic value (Akbari & Faryabi, 2022).
Propriétés
IUPAC Name |
methyl 1-(3-phenylpropanoyl)indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-23-19(22)16-13-20(17-10-6-5-9-15(16)17)18(21)12-11-14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHDEOOQKCSUPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)C(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(4-methoxyphenyl)sulfonyl]-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5555553.png)
![2-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5555556.png)
![2-ethoxy-4-{2-[(2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5555565.png)
![N-[(3S*,4R*)-1-(1,3-benzothiazol-6-ylcarbonyl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5555580.png)
![N-[(3S,4R)-3-benzyl-1-methylpiperidin-4-yl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5555590.png)



![1-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5555612.png)
![6-AMINO-3-METHYL-4-PHENETHYL-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE](/img/structure/B5555614.png)
![11-[(4-methylphenyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5555617.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B5555625.png)

![N-[3-(4-chlorophenyl)propyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5555642.png)
